N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound featuring a unique structure that includes furan, thiophene, and phenoxyacetamide moieties
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
This interaction could potentially result in the therapeutic effects associated with thiophene derivatives .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known effects of thiophene derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate Alcohol: The initial step involves the reaction of furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable reducing agent like sodium borohydride to form the intermediate alcohol.
Amidation Reaction: The intermediate alcohol is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaH, alkyl halides, or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the creation of materials with tailored chemical and physical characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenoxyacetamide: Lacks the thiophene moiety, which could affect its chemical reactivity and biological activity.
N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide: Lacks the furan moiety, potentially altering its properties.
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Lacks the phenoxy group, which could influence its solubility and reactivity.
Uniqueness
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is unique due to the presence of both furan and thiophene rings, along with a phenoxyacetamide group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-22-11-14)16-7-4-10-24-16/h1-11,21H,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCCVSFHPVULKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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